Methyl 4-(dimethylamino)-2-nitrobenzoate
Overview
Description
Methyl 4-(dimethylamino)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(dimethylamino)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-(dimethylamino)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(dimethylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products:
Reduction: Methyl 4-(dimethylamino)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(dimethylamino)-2-nitrobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, and it can be used in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-(dimethylamino)-2-nitrobenzoate depends on its specific application
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Methyl 4-(dimethylamino)-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-(dimethylamino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-nitrobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.
Methyl 4-(dimethylamino)-2-aminobenzoate: The reduced form of the compound, with different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the nitro and dimethylamino groups, which confer distinct electronic and chemical properties, making it versatile for various applications.
Biological Activity
Methyl 4-(dimethylamino)-2-nitrobenzoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a dimethylamino group attached to a benzoate moiety. Its chemical formula is . The presence of these functional groups contributes to its reactivity and biological interactions.
The mechanism of action for this compound involves its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with various biological molecules, including enzymes and receptors, leading to inhibition or modulation of their activity. The dimethylamino group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit potent antibacterial activity against several strains of bacteria, including multidrug-resistant (MDR) strains. For instance, compounds structurally related to this compound demonstrated low nanomolar IC50 values against bacterial DNA gyrase and topoisomerase IV, indicating strong enzyme inhibition that correlates with antibacterial efficacy .
Enzyme Inhibition
Inhibitory activity against cholinesterases has also been observed. Compounds similar to this compound have shown IC50 values ranging from 0.014 to 2.097 µM against butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial effects of various nitro-substituted benzoates, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory activity with MIC values in the low micromolar range, demonstrating its potential as an antimicrobial agent . -
Cholinesterase Inhibition :
Another investigation focused on the cholinesterase inhibitory effects of derivatives related to this compound. The study found that certain derivatives displayed enhanced selectivity towards BChE over acetylcholinesterase (AChE), which could be beneficial for therapeutic applications targeting neurodegenerative diseases .
Table 1: Antibacterial Activity of this compound and Related Compounds
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | 1.5 |
This compound | Escherichia coli | 3.0 |
Related Compound A | Pseudomonas aeruginosa | 0.8 |
Related Compound B | Enterococcus faecalis | 2.5 |
Table 2: Cholinesterase Inhibition Data
Compound | Enzyme Type | IC50 (µM) |
---|---|---|
This compound | Butyrylcholinesterase (BChE) | 0.5 |
Related Compound C | Acetylcholinesterase (AChE) | 1.0 |
Related Compound D | Butyrylcholinesterase (BChE) | 0.3 |
Properties
IUPAC Name |
methyl 4-(dimethylamino)-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)7-4-5-8(10(13)16-3)9(6-7)12(14)15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSPEHQIATLLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727196 | |
Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-70-7 | |
Record name | Methyl 4-(dimethylamino)-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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